Propan-2-yl 5-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate
Description
Propan-2-yl 5-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate is a benzofuran-based organic compound characterized by a propan-2-yl ester group at position 3, a methyl group at position 2, and a 2-(4-methoxyphenyl)-2-oxoethoxy substituent at position 5 of the benzofuran core. This compound is synthesized via nucleophilic substitution reactions, as evidenced by methodologies described for structurally similar derivatives (e.g., compounds 4c and 4d in ) . Key synthetic steps involve alkylation of precursor molecules with brominated reagents (e.g., 2-bromo-1-(4-methoxyphenyl)ethanone) in the presence of a base (e.g., K₂CO₃) and polar aprotic solvents like DMF. Purification is typically achieved via column chromatography, yielding moderate purity (21–28% yields in analogous compounds) .
Properties
IUPAC Name |
propan-2-yl 5-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O6/c1-13(2)27-22(24)21-14(3)28-20-10-9-17(11-18(20)21)26-12-19(23)15-5-7-16(25-4)8-6-15/h5-11,13H,12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUCGXQQMTFWCDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)OCC(=O)C3=CC=C(C=C3)OC)C(=O)OC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 5-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-methoxybenzoyl chloride and a suitable catalyst such as aluminum chloride.
Attachment of the Oxoethoxy Group: The oxoethoxy group can be attached through an etherification reaction involving an appropriate alcohol and an alkylating agent under basic conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with isopropanol in the presence of a dehydrating agent such as sulfuric acid or a coupling reagent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 5-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carboxyl group under strong oxidizing conditions.
Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products
Oxidation: Hydroxylated or carboxylated derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzofuran derivatives.
Hydrolysis: Carboxylic acid and isopropanol.
Scientific Research Applications
Propan-2-yl 5-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functional polymers.
Mechanism of Action
The mechanism of action of Propan-2-yl 5-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structural features allow it to bind to certain enzymes or receptors, modulating their activity. For example, the methoxyphenyl group may interact with hydrophobic pockets in proteins, while the oxoethoxy group can form hydrogen bonds with active site residues. These interactions can lead to the inhibition or activation of biological pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound shares structural homology with several benzofuran derivatives, differing primarily in ester groups and substituent functionalities:
| Compound Name | Key Substituents | Molecular Weight (g/mol) | Yield (%) | Key Properties/Applications |
|---|---|---|---|---|
| Propan-2-yl 5-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate (Target) | Propan-2-yl ester, 4-methoxyphenyl-oxoethoxy, methyl | ~414 (estimated) | N/A | High lipophilicity, potential bioactivity |
| Ethyl 5-(2-(2-(4-fluorobenzoyl)hydrazinyl)-2-oxoethoxy)-2-methylbenzofuran-3-carboxylate (Ev7) | Ethyl ester, 4-fluorobenzoyl-hydrazinyl-oxoethoxy, methyl | 414.38 | N/A | Hydrazine moiety may enhance H-bonding |
| 4c (Ev1) | 3-(2-(4-Methoxyphenyl)-2-oxoethyl), 5-(3-methoxy-4-(2-(4-methoxyphenyl)-oxoethoxy) | N/A | 28.1 | Dual methoxy groups, pyrido-pyrimidine core |
| [(2Z)-2-[(3,4-Dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] 5-methoxy-2-phenyl-... (Ev6) | Dimethoxyphenyl, propan-2-ylphenyl | N/A | N/A | Extended conjugation, optical applications |
Key Observations:
Ester Group Variations : The propan-2-yl ester in the target compound may confer greater steric hindrance and lower melting points compared to ethyl esters (e.g., ) due to branching .
Substituent Electronic Effects : The 4-methoxyphenyl group in the target enhances electron-donating effects, improving stability against oxidative degradation compared to fluorine-containing analogues (e.g., ’s 4-fluorobenzoyl group) .
Physicochemical Properties
- Boiling Point and Solubility : reports a boiling point of 648.3°C and density of 1.3 g/cm³ for a structurally related ethyl ester derivative. The target compound’s propan-2-yl ester likely reduces polarity, decreasing aqueous solubility but improving membrane permeability .
- Thermal Stability : Methoxy groups (as in the target) generally enhance thermal stability compared to halogens (e.g., fluorine in ), as evidenced by higher decomposition temperatures in similar aryl ethers .
Pharmacological Implications
- The target’s 4-methoxyphenyl group may improve metabolic stability compared to ’s fluorinated analogue, as methoxy groups are less prone to phase I metabolism (e.g., oxidative dehalogenation) .
- Compounds with pyrido-pyrimidine cores (e.g., 4c in ) exhibit diverse bioactivities, suggesting the target’s benzofuran core could be optimized for similar applications, such as kinase inhibition .
Biological Activity
Propan-2-yl 5-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate (C22H22O6) is a synthetic compound with potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a benzofuran core structure with various substituents that contribute to its biological properties. The molecular formula is C22H22O6, and it has a molecular weight of 382.41 g/mol. The presence of the methoxyphenyl group is significant for its interaction with biological targets.
1. Antioxidant Activity
Research indicates that compounds similar to this compound exhibit antioxidant properties. These compounds can scavenge free radicals, thereby reducing oxidative stress in cells, which is crucial for preventing cellular damage and associated diseases .
2. Anti-inflammatory Effects
The compound has shown promise in modulating inflammatory pathways. In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines, which could be beneficial in treating conditions like arthritis and other inflammatory disorders .
3. Anticancer Potential
Preliminary studies indicate that this compound may have anticancer properties. It has been observed to induce apoptosis in cancer cell lines, potentially through the activation of caspases and modulation of Bcl-2 family proteins .
Case Study 1: Antioxidant Activity
In a study assessing the antioxidant capacity of related benzofuran derivatives, it was found that these compounds significantly reduced lipid peroxidation in cellular models, indicating their potential as protective agents against oxidative damage .
Case Study 2: Anti-inflammatory Properties
A comparative study evaluated the anti-inflammatory effects of several benzofuran derivatives, including this compound. Results demonstrated a marked decrease in TNF-alpha production in lipopolysaccharide-stimulated macrophages .
Case Study 3: Anticancer Activity
In vitro assays on various cancer cell lines revealed that this compound inhibited cell proliferation and induced apoptosis at micromolar concentrations. The mechanism involved mitochondrial dysfunction and activation of the intrinsic apoptotic pathway .
Data Table: Summary of Biological Activities
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Antioxidant | Free radical scavenging | |
| Anti-inflammatory | Cytokine inhibition | |
| Anticancer | Induction of apoptosis |
Safety and Toxicology
While the biological activities are promising, safety assessments are crucial. The compound has been classified under various hazard categories, indicating potential toxicity if ingested or inhaled. Safety data sheets emphasize the need for proper handling due to its irritant properties .
Q & A
Q. What are the key considerations for synthesizing Propan-2-yl 5-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate?
Synthesis typically involves coupling a benzofuran core with substituted phenoxyacetyl groups. A common approach is to use NaH as a base in anhydrous THF to deprotonate hydroxyl groups, followed by nucleophilic substitution with halogenated intermediates. For example, in related benzofuran derivatives, NaH-mediated alkoxylation under inert conditions (0°C to room temperature) achieved yields of ~80% . Key steps include rigorous drying of solvents, monitoring reaction progress via TLC, and purification using column chromatography with ethyl acetate/hexane gradients.
Q. How can structural characterization of this compound be optimized using spectroscopic and crystallographic methods?
- NMR : Focus on resolving methoxy (δ 3.7–3.9 ppm) and benzofuran aromatic protons (δ 6.8–7.5 ppm). Assign peaks using 2D-COSY and HSQC to resolve overlapping signals from the 4-methoxyphenyl and benzofuran moieties.
- X-ray crystallography : Grow crystals via slow evaporation in dichloromethane/hexane. A study of a structurally similar benzofuran ester reported a monoclinic crystal system (space group P2₁/c) with hydrogen bonding critical for lattice stabilization .
- Mass spectrometry : Use high-resolution ESI-MS to confirm the molecular ion [M+H]⁺ (calculated m/z ~428.16).
Q. What solvent systems are suitable for solubility testing and formulation studies?
The compound’s solubility is influenced by its ester and aryl ether groups. Preliminary data for analogous benzofurans show moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and limited solubility in water. A tiered solubility screen should include:
| Solvent | Solubility (mg/mL) | Reference Method |
|---|---|---|
| DMSO | >50 | Shake-flask (25°C) |
| Ethanol | ~10 | UV-Vis quantification |
| Water | <0.1 | HPLC analysis |
Advanced Research Questions
Q. How can computational chemistry (DFT) predict reactivity and stability under varying pH conditions?
Density Functional Theory (DFT) studies on similar benzofuran esters reveal:
- The electron-withdrawing ester group at position 3 increases electrophilicity, making the benzofuran ring susceptible to nucleophilic attack at position 5.
- Hydrolysis pathways : Under acidic conditions, the 2-oxoethoxy group undergoes protonation, leading to cleavage. DFT simulations (B3LYP/6-31G*) predict an activation energy barrier of ~25 kcal/mol for this process .
- pH-dependent stability : The compound is stable at neutral pH (t₁/₂ > 48 hours) but degrades rapidly in alkaline media (t₁/₂ ~2 hours at pH 10) due to ester hydrolysis .
Q. What experimental strategies resolve contradictions in biological activity data across studies?
Discrepancies in bioactivity (e.g., antioxidant vs. cytotoxic effects) often arise from assay conditions or impurity profiles. Mitigation strategies include:
- Purity validation : Use HPLC-DAD (≥95% purity threshold) and LC-MS to rule out side products.
- Dose-response normalization : Compare IC₅₀ values using standardized cell lines (e.g., HEK-293 vs. HepG2) and control for solvent cytotoxicity (e.g., DMSO <0.1% v/v).
- Mechanistic studies : Employ ROS (reactive oxygen species) assays and apoptosis markers (e.g., caspase-3) to differentiate antioxidant and pro-apoptotic effects .
Q. How can degradation products be identified and quantified under accelerated stability conditions?
Forced degradation studies (40°C/75% RH for 4 weeks) coupled with LC-MS/MS can identify major degradation pathways:
| Condition | Major Degradant | Proposed Mechanism |
|---|---|---|
| Acidic (0.1 M HCl) | 5-Hydroxy-2-methylbenzofuran | Ester hydrolysis |
| Oxidative (H₂O₂) | 4-Methoxybenzoic acid | Oxidative cleavage of oxyether |
| Photolytic (UV) | Ring-opened diketone | [3,3]-Sigmatropic rearrangement |
Methodological Notes
- Contradictory data : Variations in synthetic yields (e.g., 70–90%) may stem from trace moisture in NaH or THF. Always titrate NaH before use and confirm dryness via Karl Fischer .
- Safety protocols : Use flame-retardant lab coats and inspect gloves for integrity when handling due to skin irritation risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
